spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Versatile Intermediates for Spiro Heterocycles
Spiro heterocycles, including various spiro-4H-pyran derivatives, have been prepared from disubstituted pentanediones, showcasing their utility as versatile intermediates. These compounds are characterized by spectral parameters, highlighting their potential in chemical synthesis (Padmavathi et al., 2002).
Synthesis of Oxindole Alkaloids
The spiro[pyrrolidine-3,3′-oxindole] ring system, found in numerous bioactive alkaloids, poses an interesting challenge for chemical synthesis. Recent strategies for synthesizing this ring system have been applied to create several oxindole alkaloids, showcasing the compound's role in synthesizing complex biological molecules (Marti & Carreira, 2003).
Catalytic Applications in Synthesis
Binary ionic liquid mixtures have been used as catalysts for synthesizing novel spiro[4H-pyridine-oxindoles], demonstrating the compound's role in facilitating efficient, solvent-free chemical reactions. This highlights a green chemistry approach to synthesizing spiro compounds with high yields from simple starting materials (Kalurazi et al., 2017).
Organocatalytic Synthesis
An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method provides a rapid route to these biologically significant compounds, demonstrating the utility of spiro compounds in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Water as a Reaction Medium
New four-component domino reactions have been developed for the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. These reactions occur in water, showcasing the compound's role in promoting environmentally friendly synthesis processes (Balamurugan et al., 2011).
properties
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-8-12(3-6-15-7-4-12)16-10-2-1-5-13-11(9)10/h1-2,5H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCKYKNNORFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.